molecular formula C13H15FN2O B2500546 1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one CAS No. 2196078-68-7

1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one

Cat. No. B2500546
CAS RN: 2196078-68-7
M. Wt: 234.274
InChI Key: GBHIGGKRUVFQPG-UHFFFAOYSA-N
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Description

1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential therapeutic applications in various medical fields. This compound has been found to possess unique properties that make it a promising candidate for further research.

Mechanism Of Action

1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 acts as a selective antagonist of the GABA-A receptor, which is responsible for the inhibitory neurotransmission in the central nervous system. It binds to a specific site on the receptor, known as the benzodiazepine site, and modulates the activity of the receptor, resulting in the inhibition of neuronal activity.
Biochemical and physiological effects:
1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 has been found to produce a range of biochemical and physiological effects, depending on the dose and route of administration. It has been shown to increase the levels of GABA in the brain, resulting in the inhibition of neuronal activity and the reduction of anxiety and seizures. It also produces sedative and hypnotic effects by enhancing the activity of the GABA-A receptor.

Advantages And Limitations For Lab Experiments

1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor, as well as its well-defined mechanism of action. However, its limited solubility and stability in aqueous solutions can pose challenges for its use in certain experiments.

Future Directions

There are several potential future directions for the research on 1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513. One area of interest is the development of new derivatives with improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of the potential therapeutic applications of 1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 in other medical fields, such as pain management and addiction treatment. Additionally, further research is needed to elucidate the precise mechanism of action of 1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 and its potential interactions with other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 involves the reaction of 7-chloro-5-methyl-3,4-dihydro-1H-1,4-benzodiazepin-2-one with ethyl acetoacetate in the presence of a strong base such as sodium hydride. The resulting product is then further reacted with 2-propyn-1-ol in the presence of a catalyst such as p-toluenesulfonic acid to yield 1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513.

Scientific Research Applications

1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 has been extensively studied for its potential therapeutic applications in various medical fields. It has been found to possess anxiolytic, anticonvulsant, sedative, and hypnotic properties, making it a promising candidate for the treatment of anxiety disorders, epilepsy, and sleep disorders.

properties

IUPAC Name

1-(7-fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-3-13(17)16-8-4-7-15(2)12-9-10(14)5-6-11(12)16/h3,5-6,9H,1,4,7-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHIGGKRUVFQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C2=C1C=C(C=C2)F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one

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